molecular formula C17H11N5O6S B6041470 (2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

(2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE

Cat. No.: B6041470
M. Wt: 413.4 g/mol
InChI Key: RJIMZKSEDFDDJU-UCSNGJDLSA-N
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Description

The compound (2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule with potential applications in various scientific fields. This compound features a thiazolidinone core, which is known for its biological activity and versatility in chemical reactions.

Properties

IUPAC Name

(2Z,5Z)-2-[(E)-benzylidenehydrazinylidene]-5-[(2-hydroxy-3,5-dinitrophenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N5O6S/c23-15-11(6-12(21(25)26)8-13(15)22(27)28)7-14-16(24)19-17(29-14)20-18-9-10-4-2-1-3-5-10/h1-9,23H,(H,19,20,24)/b14-7-,18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJIMZKSEDFDDJU-UCSNGJDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NN=C2NC(=O)C(=CC3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)/C(=C/C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])O)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE typically involves a multi-step process. The initial step often includes the formation of the thiazolidinone ring through a cyclization reaction. This is followed by the introduction of the hydrazinylidene and methylidene groups under controlled conditions. The reaction conditions usually require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of automated reactors and continuous flow systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitro groups can be reduced to amines under suitable conditions.

    Substitution: The phenylmethylidene group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium catalysts, and electrophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of nitro groups results in amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, the compound’s potential as an enzyme inhibitor or receptor modulator is explored. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its therapeutic potential. Its biological activity suggests possible applications in treating diseases such as cancer, infections, and inflammatory conditions.

Industry

In the industrial sector, the compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various applications, including catalysis and material science.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved often include inhibition of enzyme activity or modulation of receptor signaling, leading to therapeutic outcomes.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinones: Compounds with a similar thiazolidinone core structure.

    Hydrazones: Compounds featuring hydrazine-derived functional groups.

    Phenylmethylidene derivatives: Molecules with phenylmethylidene groups.

Uniqueness

The uniqueness of (2Z,5Z)-5-[(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-[(2E)-2-(PHENYLMETHYLIDENE)HYDRAZIN-1-YLIDENE]-1,3-THIAZOLIDIN-4-ONE lies in its combination of functional groups, which confer distinct chemical and biological properties

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